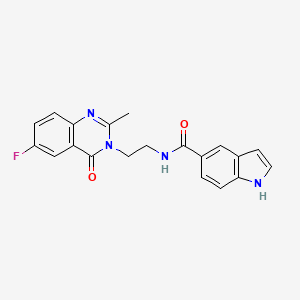

N-(2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

Description

Chemical Structure and Properties

The compound N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide (CAS: 1574378-28-1) features a 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl core linked via an ethyl group to a 1H-indole-5-carboxamide moiety. Its molecular formula is C₁₉H₁₅FN₄O₂, with a molecular weight of 350.3 g/mol . Key structural attributes include:

- Fluorine at position 6 of the quinazolinone ring, enhancing metabolic stability and hydrophobic interactions.

- Methyl group at position 2 of the quinazolinone, contributing to steric effects and lipophilicity.

- Indole-5-carboxamide, a pharmacophore common in kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula |

C20H17FN4O2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |

InChI |

InChI=1S/C20H17FN4O2/c1-12-24-18-5-3-15(21)11-16(18)20(27)25(12)9-8-23-19(26)14-2-4-17-13(10-14)6-7-22-17/h2-7,10-11,22H,8-9H2,1H3,(H,23,26) |

InChI Key |

VHQUQTHQYBZUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one

The quinazolinone core is synthesized via cyclocondensation of 2-amino-5-fluorobenzoic acid with acetamide under acidic conditions. In a representative procedure:

-

2-Amino-5-fluorobenzoic acid (1.0 equiv) and acetamide (1.2 equiv) are refluxed in glacial acetic acid at 120°C for 6–8 hours.

-

The reaction proceeds through imine formation followed by cyclization, yielding 6-fluoro-2-methylquinazolin-4(3H)-one with a reported purity >95% after recrystallization from ethanol.

Introduction of the Ethylamine Side Chain

The ethylamine linker is introduced via nucleophilic substitution:

-

6-Fluoro-2-methylquinazolin-4(3H)-one (1.0 equiv) reacts with 2-bromoethylamine hydrobromide (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

-

Potassium carbonate (2.0 equiv) serves as a base, facilitating the formation of 6-fluoro-2-methyl-3-(2-aminoethyl)quinazolin-4(3H)-one with a yield of 68–72%.

Carboxamide Coupling Strategies

The final step involves coupling the quinazolinone-ethylamine intermediate with 1H-indole-5-carboxylic acid. Two predominant methods are documented:

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents:

| Parameter | Specification |

|---|---|

| Molar ratio (acid:EDCl) | 1:1.2 |

| Solvent | DMF or dichloromethane (DCM) |

| Temperature | Room temperature (20–25°C) |

| Reaction time | 12–16 hours |

| Yield | 65–78% after column chromatography |

The reaction mechanism involves activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the primary amine to form the carboxamide bond.

Mixed Anhydride Method

An alternative approach utilizes isobutyl chloroformate and N-methylmorpholine (NMM) :

-

1H-Indole-5-carboxylic acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) and NMM (1.5 equiv) in tetrahydrofuran (THF) at 0°C.

-

After 30 minutes, the quinazolinone-ethylamine intermediate is added, and the mixture is stirred at 25°C for 6 hours.

-

This method achieves comparable yields (70–75%) but requires stringent moisture control.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Formation

Common byproducts include:

-

N-Acylurea derivatives : Formed via rearrangement of the EDCl-activated intermediate (5–8% yield loss).

-

Dipeptide adducts : Result from excess carboxylic acid (mitigated by maintaining a 1:1 stoichiometry).

Purification and Characterization

Chromatographic Techniques

-

Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.

-

Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for pharmacological studies.

Spectroscopic Data

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| EDCl/HOBt coupling | 65–78 | 95–99 | 12–15 | High |

| Mixed anhydride | 70–75 | 92–95 | 8–10 | Moderate |

The EDCl/HOBt method is preferred for large-scale synthesis due to operational simplicity, while the mixed anhydride approach offers cost advantages for small batches.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Structural analogs of the target compound vary in heterocyclic cores, substituents, and linker regions. Below is a detailed analysis:

Quinazolinone-Based Analogs

N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide (CAS: 1435996-83-0)

- Core Structure: Quinazolinone with 6,7-dimethoxy and 2-methyl substitutions.

- Modifications :

- Methoxy groups increase polarity compared to the target compound’s fluorine.

- 1-Methylindole-2-carboxamide replaces the 1H-indole-5-carboxamide, altering binding orientation.

- Molecular Weight : 420.5 g/mol (C₂₃H₂₄N₄O₄ ) .

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

- Core Structure: Similar quinazolinone but linked via acetamide instead of carboxamide.

- Modifications :

Heterocyclic Core Variants

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide (CAS: 2034453-79-5)

- Core Structure: Benzo[c][1,2,5]thiadiazole sulfonamide replaces quinazolinone.

- Molecular weight: 388.4 g/mol (C₁₈H₁₇FN₄O₃S) .

Indole-Carboxamide Derivatives

3-(((4-Hydroxybenzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide (Compound 15)

- Core Structure : Indole-5-carboxamide with piperazine-ethyl linker.

- Modifications: Piperazine improves aqueous solubility and enables protonation at physiological pH.

N-(4-Fluorophenyl)-1-methyl-1H-indole-5-carboxamide (Compound 43)

- Core Structure: Simplified indole-5-carboxamide without quinazolinone.

- Modifications: 4-Fluorophenyl group replaces the ethyl-quinazolinone chain, reducing molecular complexity .

Structural and Functional Comparison Table

Biological Activity

N-(2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H15FN4O2 |

| Molecular Weight | 350.35 g/mol |

| LogP | 2.8754 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 57.316 Ų |

The structure of the compound features a quinazoline moiety, which is known for its diverse biological activities, including anticancer properties.

Synthesis and Structural Analysis

The synthesis of this compound involves several steps, typically beginning with the formation of the quinazoline scaffold followed by the introduction of the indole and carboxamide functionalities. Detailed synthetic routes have been documented in various studies, highlighting the importance of optimizing reaction conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, in vitro studies have shown that derivatives with similar structures can inhibit key oncogenic pathways by targeting proteins such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent Kinase 2).

In one study, compounds structurally related to this compound demonstrated GI50 values ranging from 0.95 µM to 1.50 µM against human cancer cell lines, indicating strong antiproliferative effects . The mechanism of action appears to involve the induction of apoptosis through pathways involving caspases and mitochondrial markers like Cytochrome C .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Kinases: The compound acts as a multi-targeted kinase inhibitor, disrupting signaling pathways critical for cancer cell survival and proliferation.

- Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases (specifically caspases 3, 8, and 9), leading to programmed cell death .

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

- Study on Indole Derivatives: A series of indole-based carboxamides were synthesized and evaluated for their anticancer activity. The most effective compounds showed significant inhibition against cancer cell proliferation and induced apoptosis through mitochondrial pathways .

- Quinazoline Scaffolds: Research into quinazoline derivatives has revealed their potential as antifungal agents as well as anticancer drugs, with specific modifications enhancing their activity against resistant strains .

Q & A

Q. What pharmacokinetic properties limit its in vivo efficacy?

- Key Findings :

- Low Solubility : Aqueous solubility <10 µg/mL at pH 7.4; use cyclodextrin-based formulations to improve bioavailability .

- Plasma Protein Binding : >90% binding reduces free drug concentration; structural analogs with reduced logP (e.g., logD ~2.5) show better tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.